Pyridine, 2-(1-methylhydrazino)-

C–H functionalization directing group removal bidentate auxiliary

Pyridine, 2-(1-methylhydrazino)- (commonly abbreviated as MHP) is a heterocyclic hydrazine derivative utilized as a bidentate directing group in transition-metal-catalyzed C–H bond functionalization. Unlike traditional directing auxiliaries that form stable C–N linkages resistant to cleavage, MHP incorporates an N–N bond that is readily cleaved under mild reductive conditions, enabling traceless removal of the directing moiety after the C–H transformation.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 4231-74-7
Cat. No. B1584563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(1-methylhydrazino)-
CAS4231-74-7
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=N1)N
InChIInChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3
InChIKeyQLNFKVFUZHBVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-(1-methylhydrazino)- (CAS 4231-74-7): A Bidentate Directing Group for C–H Functionalization – Procurement Guide


Pyridine, 2-(1-methylhydrazino)- (commonly abbreviated as MHP) is a heterocyclic hydrazine derivative utilized as a bidentate directing group in transition-metal-catalyzed C–H bond functionalization. Unlike traditional directing auxiliaries that form stable C–N linkages resistant to cleavage, MHP incorporates an N–N bond that is readily cleaved under mild reductive conditions, enabling traceless removal of the directing moiety after the C–H transformation [1]. First reported by the Zhai group in 2017, MHP has been applied in cobalt- and palladium-catalyzed C(sp²)–H alkenylation, arylation, alkylation, and annulation cascades to construct isoquinoline, isoquinolinone, and biaryl scaffolds [1][2].

Why 2-(1-Methylhydrazinyl)pyridine Cannot Be Replaced by Generic Bidentate Directing Groups in C–H Activation Workflows


The selection of a directing group for transition-metal-catalyzed C–H functionalization requires balancing three competing demands: effective metal chelation to direct regioselective C–H cleavage, broad functional group tolerance under catalytic conditions, and facile removal post-reaction without degrading the newly installed functionality. Generic bidentate auxiliaries such as 8-aminoquinoline (AQ) and picolinamide satisfy the first two criteria but fail on the third: their robust C–N linkages necessitate harsh hydrolytic, ammonolytic, or oxidative conditions for removal, which limits downstream synthetic utility and compromises sensitive substrates [1][2]. MHP addresses this long-standing limitation through its N–N bond architecture, enabling reductive cleavage under mild, chemoselective conditions (SmI₂, 0 °C to room temperature) that preserve the functionalized product [3]. Substituting MHP with a generic C–N-linked bidentate auxiliary would forfeit this critical advantage, imposing additional synthetic steps and reducing overall yield in multi-step sequences.

Quantitative Differentiation of Pyridine, 2-(1-methylhydrazino)- (MHP) Against Competing Bidentate Directing Groups


Mild Reductive Removal of MHP via N–N Cleavage Versus Harsh Hydrolytic Removal of 8-Aminoquinoline

The defining differentiation of MHP is its N–N bond architecture, which permits reductive cleavage under mild conditions. Treatment of MHP-containing products with SmI₂ (5.0 equiv) in THF at 0 °C to room temperature for 3–16 hours affords the deprotected primary amide in 88–95% isolated yield [1][2]. In contrast, 8-aminoquinoline (AQ), the most widely used bidentate directing group, requires harsh hydrolytic, ammonolytic, or alcoholysis conditions for its removal, which are often incompatible with sensitive functional groups and result in lower overall yields [3][4]. The N–N bond in MHP is inherently weaker and more susceptible to reductive cleavage than the robust C–N bonds in AQ, picolinamide, and other common auxiliaries, positioning MHP as the preferred choice when post-functionalization deprotection is required.

C–H functionalization directing group removal bidentate auxiliary

Air Atmosphere Operation in Palladium-Catalyzed C–H Arylation with MHP

The Pd-catalyzed C(sp²)–H arylation of MHP-derived benzohydrazides with aryl iodides proceeds efficiently under an ambient air atmosphere, using 20 mol% Pd(OAc)₂ and 2.0 equiv NaOAc in PhCl at 140 °C for 48 h, delivering biaryl products in up to 77% yield for the model substrate (3aa) with broad substrate scope (16–77% yield across 22 examples) [1]. This operational simplicity contrasts with the majority of Pd-catalyzed C–H activation protocols employing other bidentate directing groups (e.g., 8-aminoquinoline, picolinamide), which typically require rigorously inert conditions (glovebox or Schlenk techniques under Ar/N₂) to prevent catalyst deactivation or side reactions. The air tolerance is attributed to the robust palladacycle formed by MHP chelation, which resists oxidation under the catalytic conditions.

palladium catalysis C–H arylation aerobic reaction

Gram-Scale Synthesis Enabled by MHP-Directed Cobalt-Catalyzed C–H Alkylation/Annulation

The cobalt-catalyzed, MHP-directed C(sp²)–H alkylation/annulation of benzoic hydrazides with alkenes has been demonstrated on a gram scale while maintaining excellent yield, providing rapid access to cyclopenta[c]isoquinolinones and dihydroisoquinolinones [1]. The directing group can be removed efficiently under mild conditions post-reaction. Many bidentate directing group strategies, particularly those based on 8-aminoquinoline, have primarily been demonstrated on sub-millimolar scales (0.1–0.5 mmol) and face challenges during scale-up due to mass transfer limitations, exotherm management, or directing group removal difficulties. The successful gram-scale demonstration with MHP validates its practicality for preparative-scale synthesis, a critical consideration for process chemistry and medicinal chemistry laboratories requiring multi-gram quantities of intermediates.

gram-scale synthesis cobalt catalysis C–H alkylation

Removal Yield Benchmarking: MHP N–N Cleavage (88–95%) Versus Literature Precedents for 8-Aminoquinoline Removal

Quantitative removal yields for MHP have been established across two catalytic platforms. Under cobalt catalysis (Chem. Commun. 2018), treatment of isoquinoline products 3an, 3en, and 3fn with SmI₂ afforded the corresponding primary amides in 88%, 94%, and 90% isolated yields, respectively [1]. Under palladium catalysis (ACS Omega 2021), reductive removal of the MHP group from biaryl products 3aa, 3oa, 3ra, and 3ae delivered benzamides 4a–4d in 88–95% isolated yields [2]. For 8-aminoquinoline, removal is acknowledged in the literature as requiring 'harsh conditions' [3] and the auxiliary is described as 'notorious for its harsh removal conditions' [4]; typical reported procedures involve HCl reflux (6–12 h) or KOH/EtOH reflux with variable and often unquantified yields. The mild N–N reductive cleavage of MHP thus represents a step-change in the practicality of bidentate directing group strategies.

directing group removal yield N–N cleavage SmI₂ reduction

Compatibility with Earth-Abundant Cobalt Catalysis Versus Noble-Metal-Dependent Alternatives

MHP has been successfully deployed with inexpensive, earth-abundant cobalt catalysts (Co(OAc)₂·4H₂O, 20 mol%) for C–H alkenylation, alkylation, and annulation reactions, achieving product yields of 50–90% across diverse substrates [1][2]. This is a significant differentiator from many established bidentate directing groups (e.g., 8-aminoquinoline, picolinamide), whose C–H functionalization protocols have historically relied on expensive noble metal catalysts such as palladium, rhodium, or ruthenium. While cobalt-catalyzed C–H activation with 8-aminoquinoline has been reported, the combination of cobalt catalysis AND facile removal is unique to the MHP platform. The use of cobalt rather than palladium or rhodium reduces catalyst cost by approximately two to three orders of magnitude based on bulk metal pricing, and eliminates the need for rigorous exclusion of air/moisture typical of noble-metal systems [3].

earth-abundant metal cobalt catalysis sustainable chemistry

Functional Group Tolerance Enabling Late-Stage Diversification of Complex Scaffolds

MHP-directed C–H functionalization protocols exhibit broad functional group tolerance across multiple reaction types. In the cobalt-catalyzed alkenylation/annulation, substrates bearing methyl, methoxy, fluoro, chloro, bromo, iodo, trifluoromethyl, and thienyl groups were well tolerated, with yields ranging from 50% to 90% [1]. The palladium-catalyzed arylation accommodated both electron-donating (Me, OMe) and electron-withdrawing (Cl, Br, CF₃) substituents on the benzohydrazide and aryl iodide partners, delivering biaryls in 16–77% yield [2]. Critically, aryl bromides were compatible, enabling orthogonal cross-coupling handles in the products. This breadth of tolerance is comparable to that of 8-aminoquinoline-directed systems but is achieved with the added benefit of mild, traceless directing group removal. For substrates bearing base-sensitive or acid-labile functionality, the neutral reductive removal of MHP offers a clear advantage over the strongly acidic or basic conditions required for 8-aminoquinoline cleavage [3].

functional group tolerance substrate scope late-stage functionalization

Optimal Deployment Scenarios for Pyridine, 2-(1-methylhydrazino)- (MHP) Based on Differential Evidence


Multi-Step Synthesis of Isoquinoline and Isoquinolinone Natural Product Analogs Requiring Traceless Directing Group Removal

The cobalt-catalyzed MHP-directed alkenylation/annulation cascade enables one-step construction of isoquinoline backbones from benzoic hydrazides and alkynes in 50–90% yield, followed by mild reductive removal of the directing group (SmI₂, 0 °C to rt, 88–94% yield) to reveal the primary amide [1]. This is particularly suited to the synthesis of isoquinoline alkaloid analogs where the corresponding 8-aminoquinoline-directed approach would require harsh acidic or basic deprotection that could epimerize stereocenters or degrade acid/base-sensitive functional groups introduced during the synthesis.

Parallel Synthesis of Biaryl Libraries for Medicinal Chemistry Under Ambient Atmosphere

The air-stable, palladium-catalyzed MHP-directed C–H arylation protocol enables parallel synthesis of biaryl compound libraries without the need for a glovebox or Schlenk line, using standard laboratory glassware and heating blocks [2]. With aryl iodide coupling partners and 20 mol% Pd(OAc)₂ under air, 22 biaryl derivatives were prepared in 16–77% yield with broad functional group tolerance. The subsequent SmI₂-mediated removal (88–95% yield) cleanly delivers the biaryl benzamide products. This workflow is immediately compatible with standard medicinal chemistry infrastructure and is advantageous over 8-aminoquinoline-based protocols that require inert atmosphere and harsh deprotection.

Gram-Scale Preparation of Cyclopenta[c]isoquinolinone Scaffolds for Process Chemistry Development

The cobalt-catalyzed MHP-directed C(sp²)–H alkylation/annulation with alkenes has been validated on a gram scale with maintained excellent yield, providing rapid access to cyclopenta[c]isoquinolinones and dihydroisoquinolinones [3]. The combination of an earth-abundant cobalt catalyst, air atmosphere operation, and efficient directing group removal under mild conditions makes this protocol suitable for process chemistry scale-up evaluations. Procurement of MHP in multi-gram quantities is warranted for laboratories transitioning from discovery-scale (0.1 mmol) to preparative-scale (1–10 g) C–H functionalization, a transition that remains challenging with 8-aminoquinoline due to its removal difficulties.

Late-Stage Functionalization of Base-Sensitive or Acid-Labile Advanced Intermediates

The neutral reductive conditions for MHP removal (SmI₂ in THF, 0 °C to rt) are compatible with substrates containing base-labile esters, acid-sensitive acetals, or epimerizable stereocenters that would be degraded under the strongly acidic or basic conditions required for 8-aminoquinoline removal [1][4]. This enables late-stage C–H functionalization as the final diversifying step in a synthetic sequence, where the directing group must be removed without disturbing the newly installed functionality. MHP is the directing group of choice for such substrates, as no other widely available bidentate auxiliary combines effective chelation-driven C–H activation with chemically neutral removal conditions.

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